3-(3-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine 3-(3-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18272677
InChI: InChI=1S/C10H17N3O2/c11-5-1-2-9-12-10(13-15-9)8-3-6-14-7-4-8/h8H,1-7,11H2
SMILES:
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol

3-(3-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

CAS No.:

Cat. No.: VC18272677

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine -

Specification

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
IUPAC Name 3-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Standard InChI InChI=1S/C10H17N3O2/c11-5-1-2-9-12-10(13-15-9)8-3-6-14-7-4-8/h8H,1-7,11H2
Standard InChI Key SMIFFLJMZAMHAN-UHFFFAOYSA-N
Canonical SMILES C1COCCC1C2=NOC(=N2)CCCN

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 3-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, reflects its three-component architecture:

  • Tetrahydro-2H-pyran-4-yl: A six-membered oxygen-containing heterocycle in chair conformation, providing stereoelectronic stabilization.

  • 1,2,4-Oxadiazole: A five-membered aromatic ring with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity.

  • Propan-1-amine: A three-carbon alkyl chain terminating in a primary amine, enhancing water solubility and enabling derivatization.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₇N₃O₂
Molecular Weight211.26 g/mol
SMILES NotationC1COCCC1C2=NOC(=N2)CCCN
InChI KeySMIFFLJMZAMHAN-UHFFFAOYSA-N
PubChem CID65329309

The planar oxadiazole ring facilitates π-π stacking interactions with biological targets, while the tetrahydro-2H-pyran group introduces conformational flexibility, potentially improving binding affinity .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine likely involves multi-step protocols common to oxadiazole derivatives:

  • Formation of the Oxadiazole Core: Condensation of a nitrile derivative (e.g., tetrahydro-2H-pyran-4-carbonitrile) with hydroxylamine yields an intermediate amidoxime. Subsequent cyclization with a carboxylic acid derivative, such as 3-aminopropanoic acid, forms the 1,2,4-oxadiazole ring.

  • Functionalization: The propan-1-amine side chain may be introduced via nucleophilic substitution or reductive amination, ensuring regioselectivity at the oxadiazole’s 5-position.

Critical Reaction Parameters:

  • Temperature: Cyclization typically occurs at 80–120°C under reflux.

  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate ring closure.

  • Purification: Column chromatography or recrystallization isolates the product.

Structural Analogs and Activity Trends

Comparative studies on analogous 1,2,4-thiadiazole compounds reveal that:

  • Electron-Withdrawing Groups (e.g., CF₃) on the heterocycle enhance potency against parasitic nematodes (EC₅₀ < 100 nM) .

  • Polar Substituents (e.g., amines) improve aqueous solubility but may introduce hERG channel liabilities .

  • Tetrahydro-2H-Pyran Optimization: Fluorination of the pyran ring in related compounds reduces metabolic clearance by 40%–60%, suggesting strategies to enhance bioavailability .

ParameterValue (Mean ± SD)Source Organism
Oral Bioavailability (%)57 ± 8.2Mouse
Plasma Clearance (mL/min/kg)1.4 ± 0.3Rat
Brain-to-Plasma Ratio1.10 ± 0.15Mouse

Anti-Inflammatory and Antimicrobial Effects

Oxadiazoles modulate NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). Preliminary assays indicate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, though structure-activity relationships require further elucidation.

Future Research Directions

  • Target Validation: Identify specific molecular targets (e.g., parasite-specific enzymes) through proteomic screening.

  • Formulation Development: Explore nanoemulsions or prodrug strategies to enhance solubility (<1 µM in aqueous buffers).

  • In Vivo Efficacy Studies: Evaluate adult worm burden reduction in Litomosoides sigmodontis-infected rodent models .

  • Toxicokinetics: Assess chronic toxicity in non-human primates to establish safety margins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator